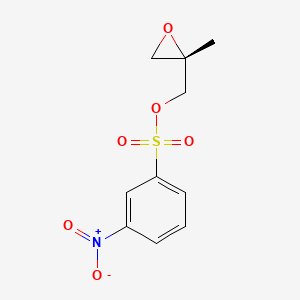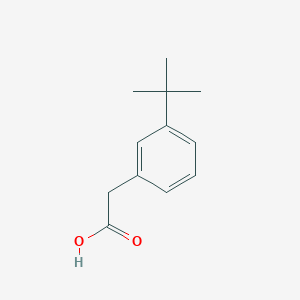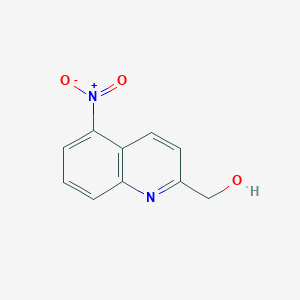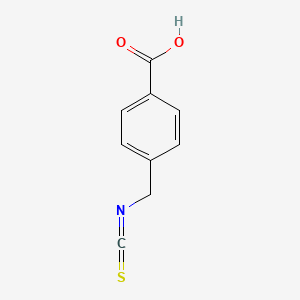![molecular formula C25H35F2NO2Si B8687036 (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B8687036.png)
(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a cyclohepta[b]pyridin ring system and multiple functional groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol typically involves multiple steps, including the formation of the cyclohepta[b]pyridin ring system and the introduction of the difluorophenyl and triisopropylsilyloxy groups. Common synthetic routes may include:
Formation of the Cyclohepta[b]pyridin Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the triisopropylsilyloxy group can be added using silylation reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorophenyl group can be reduced to form a non-fluorinated phenyl group.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the difluorophenyl group may yield a phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its difluorophenyl group may impart unique properties that make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its silyloxy group can impart hydrophobicity and stability, making it useful in coatings, adhesives, and other applications.
Wirkmechanismus
The mechanism of action of (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The difluorophenyl group may enhance binding affinity and specificity, while the silyloxy group may improve pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: The parent compound with unique structural features.
(5S,6S,9R)-6-(2,3-difluorophenyl)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: A similar compound lacking the silyloxy group.
(5S,6S,9R)-6-phenyl-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: A similar compound with a phenyl group instead of a difluorophenyl group.
Uniqueness
The presence of both the difluorophenyl and triisopropylsilyloxy groups in this compound imparts unique properties that may enhance its reactivity, stability, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C25H35F2NO2Si |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
(5S,6S,9R)-6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol |
InChI |
InChI=1S/C25H35F2NO2Si/c1-15(2)31(16(3)4,17(5)6)30-22-13-12-19(18-9-7-11-21(26)23(18)27)25(29)20-10-8-14-28-24(20)22/h7-11,14-17,19,22,25,29H,12-13H2,1-6H3/t19-,22+,25-/m0/s1 |
InChI-Schlüssel |
HFAMMJDRXIUNAY-SWHJIRTISA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-](/img/structure/B8686958.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-6-nitroisoquinolin-1(2H)-imine](/img/structure/B8686968.png)

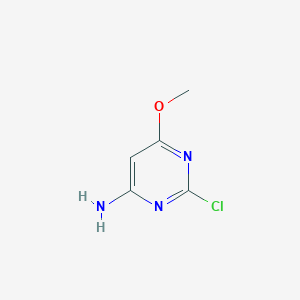
![4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B8687009.png)
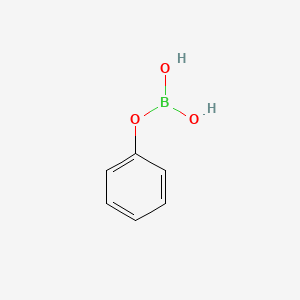

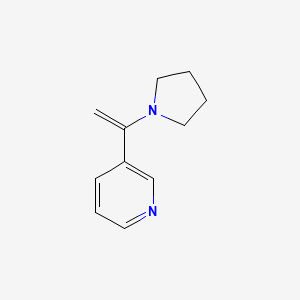
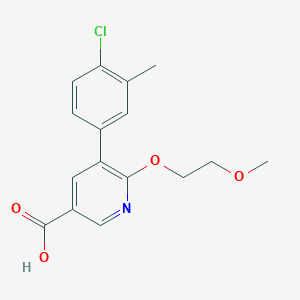
![1,2,3,4-Tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8687025.png)
